molecular formula C25H36ClN3O5S2 B6486058 methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216644-59-5

methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486058
CAS No.: 1216644-59-5
M. Wt: 558.2 g/mol
InChI Key: RNGLPDFWLTXEDM-UHFFFAOYSA-N
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Description

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H36ClN3O5S2 and its molecular weight is 558.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 557.1784913 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F0526-0432, also known as Debio 0432, is a potent and selective inhibitor of Ubiquitin Specific Protease 1 (USP1) . USP1 is a member of the deubiquitinating enzyme (DUB) family that plays an important role in maintaining DNA integrity .

Mode of Action

Debio 0432 is predicted to bind USP1 in an allosteric pocket . USP1 plays an important role in DNA damage repair through its deubiquitinating activities on Fanconi Anemia proteins FANCI and FANCD2, required for DNA interstrand crosslink repair, and on Proliferating Cell Nuclear Antigen (PCNA) required for translesion synthesis (TLS) . Inhibition of USP1 by Debio 0432 leads to accumulation of mono-ubiquitinated PCNA (mono-Ub-PCNA), leading to replication fork destabilization, DNA damage, and tumor cell death .

Biochemical Pathways

The primary biochemical pathway affected by Debio 0432 is the DNA damage response (DDR) pathway . By inhibiting USP1, Debio 0432 disrupts the normal function of this pathway, leading to DNA damage and cell death .

Pharmacokinetics

It is known that the compound is a small molecule with best-in-class potential that could be deployed to combat multiple tumor types .

Result of Action

The inhibition of USP1 by Debio 0432 leads to DNA damage and tumor cell death . This is due to the accumulation of mono-Ub-PCNA, which leads to replication fork destabilization . The compound has shown antitumor activity in several cell lines, across several tumor types .

Action Environment

It is known, however, that the compound is currently undergoing IND-enabling studies .

Biological Activity

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. Its molecular formula is C18H24N2O4SC_{18}H_{24}N_2O_4S, with a molecular weight of approximately 397.94 g/mol. The structure includes both thiophene and pyridine rings, characteristic of thienopyridines that are often explored for their pharmacological properties.

Research suggests that compounds similar to this compound may exert their effects through interactions with specific biological targets. These interactions often involve inhibition of kinases or other enzymes critical in cell signaling pathways. Such inhibition can lead to significant biological responses including:

  • Apoptosis in cancer cells : By targeting pathways that regulate cell survival.
  • Modulation of inflammatory responses : Through interference with signaling molecules involved in inflammation.

Antimicrobial Activity

Preliminary studies indicate that related thienopyridine derivatives exhibit notable antimicrobial properties. For instance, compounds within the thienopyrimidinone series have shown significant antibacterial activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds were determined to assess their potency.

CompoundTarget StrainMIC (µg/mL)
4cE. coli8
4eS. aureus16
5gM. tuberculosis32

The presence of an amido or imino side chain at position 3 has been identified as critical for antimicrobial activity .

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound may also possess anti-inflammatory effects. Thienopyridines have been noted for their ability to modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer potential of thienopyridine derivatives in vitro against various cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation pathways.
  • Enzyme Inhibition : Research has shown that certain derivatives can inhibit phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways related to inflammation and cancer progression .
  • Toxicity Assessment : Toxicity studies conducted on selected thienopyridine derivatives revealed that they exhibited low hemolytic activity at concentrations up to 200 µmol/L, indicating a favorable safety profile for further development .

Properties

IUPAC Name

methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O5S2.ClH/c1-6-13-28(14-7-2)35(31,32)19-10-8-18(9-11-19)23(29)26-24-22(25(30)33-5)20-12-15-27(17(3)4)16-21(20)34-24;/h8-11,17H,6-7,12-16H2,1-5H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGLPDFWLTXEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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